molecular formula C22H27ClN2O B5891617 1-[(2-chlorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide

1-[(2-chlorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B5891617
M. Wt: 370.9 g/mol
InChI Key: LSWIXJYMKAWWST-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methylphenyl group

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-chlorophenyl)methylpiperidine-4-carboxylic acid with 1-(4-methylphenyl)ethylamine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and process intensification to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperidine ring. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and pain management.

    Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industry: The compound may be utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in neurotransmitter release or signal transduction.

Comparison with Similar Compounds

1-[(2-chlorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    1-(2-chlorophenyl)piperidine-4-carboxamide: Lacks the methylphenyl group, which may result in different pharmacological properties.

    N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide: Lacks the chlorophenyl group, potentially altering its chemical reactivity and biological activity.

    1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide: Lacks the N-substituent, which may affect its binding affinity and selectivity for molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological effects.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-[1-(4-methylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O/c1-16-7-9-18(10-8-16)17(2)24-22(26)19-11-13-25(14-12-19)15-20-5-3-4-6-21(20)23/h3-10,17,19H,11-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWIXJYMKAWWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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